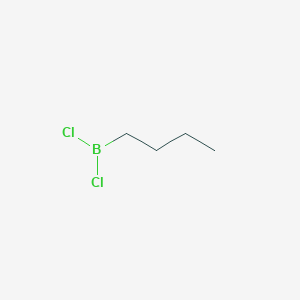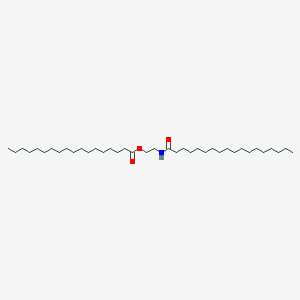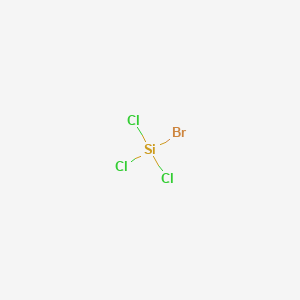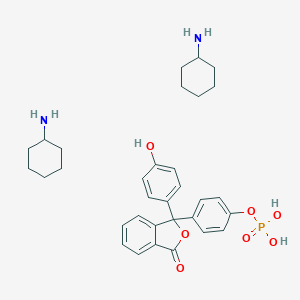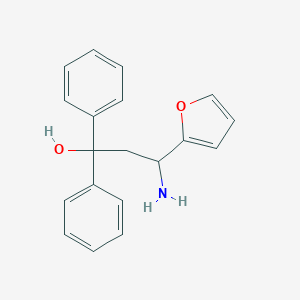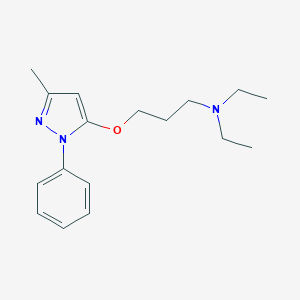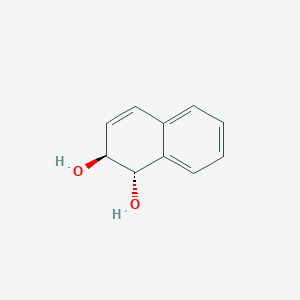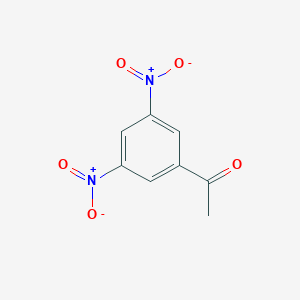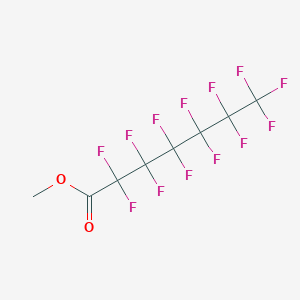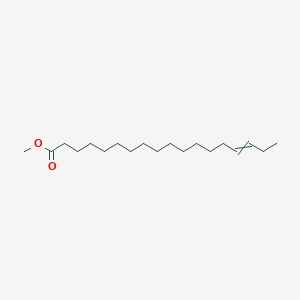
3,5-Di-tert-butyltoluene
Übersicht
Beschreibung
3,5-Di-tert-butyltoluene is a chemical compound with the molecular formula C15H24 . It has an average mass of 204.351 Da and a mono-isotopic mass of 204.187805 Da .
Synthesis Analysis
3,5-Di-tert-butyltoluene was used in the synthesis of 3,5-di-tert-butyl(bromomethyl)benzene . It was also used in the synthesis of di-tert-butylbenzoic acid . A series of six-coordinated tin(IV) complexes were synthesized, showing the possibility of intramolecular charge transfer between 3,5-di-tert-butyl-, 5-tert-butyl-3-tert-octyl-, and 3,5-di-tert-octyl-catecholate ligands .Molecular Structure Analysis
The molecular structure of 3,5-Di-tert-butyltoluene is represented by the SMILES stringCc1cc(cc(c1)C(C)(C)C)C(C)(C)C . Physical And Chemical Properties Analysis
3,5-Di-tert-butyltoluene is a colorless or slightly yellow liquid . It has a refractive index of 1.49 , a boiling point of 244 °C , and a density of 0.86 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Bromomethyl Derivatives
3,5-Di-tert-butyltoluene: is utilized in the synthesis of 3,5-di-tert-butyl (bromomethyl)benzene . This derivative is significant in the preparation of various organic compounds, particularly in the creation of polymers and advanced materials with specific properties such as increased thermal stability.
Production of Di-tert-butylbenzoic Acid
Another key application is in the synthesis of di-tert-butylbenzoic acid . This compound is a crucial intermediate in the manufacture of antioxidants, UV stabilizers, and other additives that enhance the durability and lifespan of plastics and rubber.
Proteomics Research
3,5-Di-tert-butyltoluene: is also a valuable chemical in proteomics research . It can be used to modify proteins or peptides, which aids in the study of protein structure and function, as well as in the development of new therapeutic agents.
Organic Building Blocks
As an organic building block, this compound provides a framework upon which complex organic molecules can be constructed . It is particularly useful in the field of synthetic chemistry for the development of new drugs and agrochemicals.
Combustible Material Research
Due to its combustible nature, 3,5-Di-tert-butyltoluene is studied for its potential applications in fuel and energy research . Researchers are interested in its properties and behavior under various conditions, which could lead to the development of new energy sources.
Advanced Material Design
The unique structure of 3,5-Di-tert-butyltoluene makes it a candidate for the design of advanced materials . Its bulky tert-butyl groups could be exploited to create materials with novel properties, such as enhanced rigidity or porosity.
Chemical Education and Research
In academic settings, 3,5-Di-tert-butyltoluene serves as an example in chemical education to illustrate concepts such as steric hindrance and the effects of substituents on aromatic systems .
Environmental Impact Studies
Lastly, 3,5-Di-tert-butyltoluene is used in environmental impact studies to understand the fate and transport of similar organic compounds in the environment . This research is crucial for assessing the ecological risks associated with the release of industrial chemicals.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known to be used in the synthesis of other compounds such as 3,5-di-tert-butyl(bromomethyl)benzene and di-tert-butylbenzoic acid .
Mode of Action
It is primarily used as a reactant in chemical synthesis . Its interaction with its targets would depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
As a reactant in chemical synthesis, it contributes to the formation of new compounds, which may have their own effects on various biochemical pathways .
Pharmacokinetics
It is known to be a liquid at room temperature with a density of 086 g/mL at 25 °C . Its bioavailability would depend on the route of administration and the specific formulation used.
Result of Action
As a reactant in chemical synthesis, its primary effect is the formation of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Di-tert-butyltoluene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcome of chemical reactions in which it is involved .
Eigenschaften
IUPAC Name |
1,3-ditert-butyl-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11-8-12(14(2,3)4)10-13(9-11)15(5,6)7/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXDSJRJFDWTNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164880 | |
| Record name | 3,5-Bis(tert-butyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Di-tert-butyltoluene | |
CAS RN |
15181-11-0 | |
| Record name | 3,5-Di-tert-butyltoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15181-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(tert-butyl)toluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015181110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis(tert-butyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(tert-butyl)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the confirmed structure of the compound with a melting point of 31-32°C obtained from the di-tert-butylation of toluene?
A1: The compound with a melting point of 31-32°C resulting from the di-tert-butylation of toluene has been confirmed to be 3,5-di-tert-butyltoluene. [] This confirmation is based on structural characterization detailed in the paper "Preparation and proof of the constitution of 3,5‐di‐tert. butyltoluene". []
Q2: Why is determining the critical temperature of alkylbenzenes, like 3,5-di-tert-butyltoluene, important?
A2: The critical temperature of a substance is the temperature above which it cannot exist in a liquid state, irrespective of pressure. Understanding the critical temperatures of alkylbenzenes, including 3,5-di-tert-butyltoluene, is crucial for various industrial processes. This information is particularly relevant in processes involving phase transitions, such as distillation and extraction, where accurate knowledge of critical temperatures is essential for optimizing process conditions. []
Q3: Are there methods to predict the critical temperatures of organic compounds like 3,5-di-tert-butyltoluene?
A3: Yes, research has focused on developing methods for predicting the critical temperatures (liquid-vapor) of organic compounds. [] These methods are valuable for estimating critical temperatures when experimental data is unavailable. This predictive capability is particularly useful in early-stage research and development, where experimental determination of critical temperatures may not be feasible.
Q4: While not directly related to 3,5-di-tert-butyltoluene, the provided research includes papers on the biological effects of Butylated Hydroxytoluene (BHT). What is the significance of including these papers in this context?
A4: Although the papers on Butylated Hydroxytoluene (BHT) [, ] don't directly investigate 3,5-di-tert-butyltoluene, they highlight the diverse applications and biological relevance of compounds containing tert-butyl groups. This inclusion underscores the broader scientific interest in understanding the properties and potential uses of molecules within this chemical family.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)
![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)
![N,N'-[(Phenylmethylene)DI-4,1-phenylene]bis(acetamide)](/img/structure/B81836.png)

